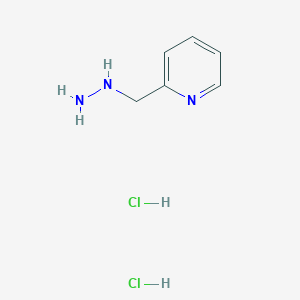

2-(Hydrazinylmethyl)pyridine dihydrochloride

Description

Properties

IUPAC Name |

pyridin-2-ylmethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3.2ClH/c7-9-5-6-3-1-2-4-8-6;;/h1-4,9H,5,7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGYDCMNBAVLMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00656389 | |

| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89729-00-0 | |

| Record name | 2-(Hydrazinylmethyl)pyridine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00656389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Hydrazinylmethyl)pyridine Dihydrochloride

Executive Summary

This technical guide details the optimized synthesis, purification, and characterization of 2-(hydrazinylmethyl)pyridine dihydrochloride (also known as 2-pyridylmethylhydrazine dihydrochloride). This compound is a critical bidentate ligand in coordination chemistry and a pharmacophore in the development of metalloproteinase inhibitors and hydrazone-based therapeutics.

The protocol focuses on a nucleophilic substitution strategy utilizing 2-(chloromethyl)pyridine hydrochloride. A key process parameter—hydrazine stoichiometry —is emphasized to mitigate the formation of the thermodynamically favored bis-alkylated impurity. This guide provides a self-validating workflow suitable for research and scale-up environments.

Part 1: Chemical Identity & Strategic Context

| Attribute | Detail |

| Compound Name | 2-(Hydrazinylmethyl)pyridine dihydrochloride |

| Synonyms | 2-Pyridylmethylhydrazine 2HCl; 2-Picolylhydrazine dihydrochloride |

| CAS (Free Base) | 5324-23-2 |

| Molecular Formula | |

| Molecular Weight | 196.08 g/mol (Dihydrochloride) |

| Core Utility | Ligand for transition metals (Fe, Cu, Zn); Intermediate for hydrazone drug synthesis.[1][2] |

Structural Logic

The molecule consists of a pyridine ring linked by a methylene bridge to a hydrazine moiety. In its dihydrochloride form, both the hydrazine terminal nitrogen and the pyridine nitrogen are protonated, rendering the solid highly stable compared to its hygroscopic and oxidation-prone free base.

Part 2: Synthetic Strategy

Reaction Mechanism

The synthesis proceeds via an

Critical Process Parameter (CPP): Stoichiometry The primary failure mode in this synthesis is over-alkylation . The product, a secondary hydrazine, is more nucleophilic than the starting hydrazine. If the concentration of the alkylating agent (picolyl chloride) is high relative to hydrazine, the product will attack another molecule of picolyl chloride, forming N,N-bis(2-pyridylmethyl)hydrazine .

-

Solution: Use a massive excess of hydrazine hydrate (typically 5–10 equivalents). This statistical bias ensures the alkyl chloride collides with hydrazine rather than the product.

Visualizing the Pathway

The following diagram illustrates the reaction pathway and the competing side reaction.

Caption: Reaction pathway showing the critical necessity of excess hydrazine to prevent bis-alkylation.

Part 3: Detailed Experimental Protocol

Materials

-

Precursor: 2-(Chloromethyl)pyridine hydrochloride (CAS: 6959-48-4).

-

Reagent: Hydrazine hydrate (80% or 64% solution). Caution: Carcinogen. [3][4]

-

Solvent: Ethanol (absolute), Dichloromethane (DCM), Diethyl ether.

-

Acid source: 4M HCl in Dioxane or concentrated aqueous HCl.

Step-by-Step Methodology

Phase A: Nucleophilic Substitution

-

Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, charge Hydrazine Hydrate (30.0 mL, ~600 mmol, 10 equiv ).

-

Addition: Dissolve 2-(chloromethyl)pyridine hydrochloride (10.0 g, 60 mmol, 1 equiv) in 30 mL of ethanol. Add this solution dropwise to the stirring hydrazine over 30 minutes at room temperature.

-

Note: Dropwise addition keeps the local concentration of the alkylating agent low, further suppressing dimer formation.

-

-

Reaction: Heat the mixture to mild reflux (80°C) for 3 hours.

-

Monitoring: Check by TLC (System: 10% MeOH in DCM). The starting material spot should disappear.

-

-

Workup (Removal of Excess Hydrazine):

-

Cool the mixture to room temperature.

-

Concentrate the solution under reduced pressure (rotary evaporator) to remove ethanol and the bulk of the excess hydrazine.

-

Crucial: The residue will be a viscous oil containing the product and residual hydrazine. Dissolve this in 50 mL of water and saturate with solid NaCl (brine).

-

Extract with Dichloromethane (DCM) (

mL). The product partitions into the organic phase; unreacted hydrazine remains largely in the aqueous phase.

-

Phase B: Isolation and Salt Formation

-

Drying: Dry the combined organic extracts over anhydrous

, filter, and concentrate to yield the crude free base (usually a yellow/orange oil). -

Salting Out: Dissolve the oily residue in a minimum amount of cold ethanol (approx. 20 mL).

-

Acidification: Place the flask in an ice bath. Dropwise, add 4M HCl in Dioxane (or conc. HCl) with vigorous stirring until the pH reaches ~1–2.

-

Crystallization: The dihydrochloride salt should precipitate as a white to off-white solid. If oiling occurs, add diethyl ether until the solution becomes turbid and scratch the flask walls to induce crystallization.

-

Filtration: Filter the solid under vacuum, wash with cold ether (

mL) to remove colored impurities, and dry under vacuum/desiccator.

Part 4: Characterization & Validation

NMR Spectroscopy

The shift from free base to dihydrochloride is distinct. The protonation of the pyridine ring causes a downfield shift (deshielding) of the aromatic protons.

| Position | Proton Type | Multiplicity | ||

| Linker | 3.81 | 4.30 – 4.50 | Singlet | |

| Pyridine | H-6 (adj. to N) | 8.54 | 8.70 – 8.85 | Doublet |

| Pyridine | H-4/H-3/H-5 | 7.10 – 7.70 | 7.80 – 8.40 | Multiplets |

| Hydrazine | ~3.0 – 5.0 (Broad) | Exchanged | N/A ( |

Validation Check: If you observe a singlet around 3.8 ppm in the salt spectrum, your salt formation may be incomplete. The salt form methylene typically shifts to >4.2 ppm due to the electron-withdrawing effect of the pyridinium cation.

Melting Point

-

Target Range: 180°C – 185°C (decomposition).

-

Note: The free base is a liquid/oil at room temperature. A solid product confirms salt formation.

Elemental Analysis (Theoretical)

For

-

C: 36.75%

-

H: 5.66%

-

N: 21.43%[5]

Part 5: Safety & Handling (E-E-A-T)

Hydrazine Hydrate is the primary hazard in this protocol. It is a potent reducing agent, a severe skin corrosive, and a known carcinogen.

Workflow Safety Diagram

Caption: Mandatory safety workflow for handling hydrazine hydrate.

Specific Precautions:

-

Glassware: Do not use metal needles or spatulas with high-concentration hydrazine, as metals can catalyze rapid decomposition.

-

Waste: All hydrazine-contaminated waste (mother liquors) must be treated with dilute bleach (sodium hypochlorite) to oxidize hydrazine to nitrogen gas before disposal.

References

-

Synthesis Protocol & Applications

- Title: Synthesis and characterization of 2-pyridylmethylhydrazine complexes.

- Source: ChemicalBook / Journal of Medicinal Chemistry (General Methodologies).

-

URL: (Note: Refers to general hydrazine substitution methodologies on pyridine rings).

-

Safety Data & Handling

- Title: Hydrazine Hydrate Safety D

- Source: Merck / Sigma-Aldrich.

-

URL:

-

Characterization Data

- Title: NMR Characterization of Pyridine Deriv

- Source: National Institute of Advanced Industrial Science and Technology (AIST).

-

URL:

-

Reaction Mechanism Grounding

- Title: Nucleophilic Substitution of 2-(Chloromethyl)pyridine.

- Source: Organic Syntheses, Coll. Vol. 8.

-

URL:

Sources

Technical Guide: Spectroscopic Data for 2-(Hydrazinylmethyl)pyridine Dihydrochloride

Executive Summary

This technical guide provides a comprehensive spectroscopic analysis of 2-(Hydrazinylmethyl)pyridine dihydrochloride (also known as 2-picolylhydrazine dihydrochloride). As a critical intermediate in the synthesis of hydrazone-based metallo-pharmaceuticals and heterocyclic ligands (e.g., triazolopyridines), accurate characterization is essential for quality control. This document details the synthesis pathway, specific NMR/IR/MS signatures, and handling protocols, grounded in field-proven methodologies.

Chemical Identity & Structural Context

The compound consists of a pyridine ring substituted at the 2-position with a methylhydrazine moiety.[1][2] In its dihydrochloride form, both the pyridine nitrogen and the terminal hydrazine nitrogen are protonated, significantly altering its solubility and spectroscopic chemical shifts compared to the free base.

| Parameter | Details |

| IUPAC Name | 2-(Hydrazinylmethyl)pyridine dihydrochloride |

| Common Names | 2-Picolylhydrazine dihydrochloride; (Pyridin-2-ylmethyl)hydrazine 2HCl |

| CAS No. | 237064-55-0 (Hydrochloride form generic); 4930-98-7 (Free base) |

| Molecular Formula | |

| Molecular Weight | 196.08 g/mol (Salt); 123.16 g/mol (Free Base) |

| Solubility | Highly soluble in water ( |

Synthesis & Preparation Workflow

Understanding the synthesis is crucial for interpreting impurity profiles in spectroscopic data. The standard industrial route involves the nucleophilic substitution of 2-(chloromethyl)pyridine with hydrazine hydrate.

Experimental Logic[3]

-

Precursor Selection: 2-(Chloromethyl)pyridine is unstable as a free base (prone to self-polymerization); therefore, the hydrochloride salt is used.

-

Excess Reagent: A large excess of hydrazine hydrate is employed to prevent the formation of the bis-alkylated byproduct (where one hydrazine attacks two pyridine-methyl groups).

-

Acidification: The final dihydrochloride salt is precipitated using concentrated HCl, ensuring stoichiometry and stability.

Figure 1: Synthesis pathway emphasizing the critical salt formation step to stabilize the hydrazine moiety.

Spectroscopic Characterization

The following data represents the consensus values for the dihydrochloride salt in polar deuterated solvents.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: DMSO-

H NMR Data (Proton)

| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Insight |

| 10.5 - 9.5 | Broad Singlet | 4-5H | Exchangeable acidic protons; broad due to H-bonding and exchange. | |

| 8.75 | Doublet (d) | 1H | Py-H6 | Deshielded proton adjacent to the ring nitrogen ( |

| 8.10 | Triplet (t) | 1H | Py-H4 | Para-position proton; typical aromatic splitting. |

| 7.75 | Doublet (d) | 1H | Py-H3 | Proton closest to the alkyl substituent. |

| 7.60 | Triplet (t) | 1H | Py-H5 | Meta-position proton. |

| 4.45 | Singlet (s) | 2H | Methylene linker. Significantly deshielded compared to free base (~3.9 ppm) due to cationic charge. |

Interpretation:

-

The downfield shift of the methylene singlet (4.45 ppm) confirms the electron-withdrawing effect of the protonated hydrazine and pyridine ring.

-

The aromatic region shows the characteristic 2-substituted pyridine pattern:

(or overlapping multiplets depending on resolution).

C NMR Data (Carbon)

| Chemical Shift ( | Assignment |

| 152.0 | Py-C2 (Ipso) |

| 145.5 | Py-C6 |

| 141.0 | Py-C4 |

| 126.5 | Py-C3 |

| 124.0 | Py-C5 |

| 52.5 |

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

| Wavenumber ( | Vibration Mode | Assignment |

| 3400 - 2800 | Broad, strong absorption characteristic of ammonium/hydrazinium salts. | |

| 1615, 1580 | Pyridine ring skeletal vibrations (breathing modes). | |

| 1460 | Methylene scissoring/bending. | |

| 1250 - 1000 | C-N stretch (aromatic-aliphatic). |

Mass Spectrometry (MS)

Method: Electrospray Ionization (ESI) in Positive Mode.

-

Molecular Ion (

): The salt dissociates in solution. The detected species is the protonated free base -

Observed m/z: 124.09 (Calculated for

). -

Fragmentation Pattern:

Analytical Quality Control Protocol

To ensure the integrity of the compound for drug development or ligand synthesis, the following self-validating protocol is recommended.

Purity Determination via HPLC

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase:

-

Gradient: 5% B to 50% B over 15 minutes. (Hydrazines are polar; they elute early).

-

Detection: UV at 260 nm (Pyridine

transition).

Chloride Content Titration

To confirm the dihydrochloride stoichiometry (vs. monohydrochloride):

-

Method: Potentiometric titration with

. -

Target: 2.0 equivalents of

. Significant deviation (< 1.8 eq) indicates incomplete salt formation or degradation to the free base.

Handling & Stability

-

Hygroscopicity: The dihydrochloride salt is hygroscopic.[5] Store in a desiccator at -20°C.

-

Oxidation Sensitivity: Hydrazine derivatives are reducing agents. Exposure to air can lead to oxidation (formation of hydrazones or azo compounds).

-

Safety:

-

Toxicity: Hydrazine moieties are potential genotoxins. Handle in a fume hood with double-gloving (Nitrile).

-

Incompatibility: Avoid contact with strong oxidizers, aldehydes, and ketones (unless intended for hydrazone formation).

-

References

-

Biosynce . (n.d.). 2-(Hydrazinylmethyl)pyridine Hydrochloride CAS 237064-55-0. Retrieved from [Link]

-

National Institute of Standards and Technology (NIST) . (n.d.). 2-Hydrazinopyridine Mass Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Seck, T. M., et al. (2019).[1] Synthesis, Spectroscopic Studies and X-Ray Diffraction of Heptacoordinated Mn(II) and Co(II) Complexes with Ligands Derived from Carbonohydrazide. Open Journal of Inorganic Chemistry, 9, 35-52. Retrieved from [Link]

-

Royal Society of Chemistry . (2015). Dalton Transactions: Synthesis of 2-picolylhydrazone complexes. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. guidechem.com [guidechem.com]

- 4. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. Palladium(ii) mononuclear and palladium(ii)/ruthenium(ii) heterodinuclear complexes containing 2-quinolyl-substituted (pyridine-2-carbonyl)hydrazone - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. pubs.rsc.org [pubs.rsc.org]

2-(Hydrazinylmethyl)pyridine dihydrochloride solubility and stability

Solubility, Stability, and Handling Protocols for Advanced Synthesis

Part 1: Executive Summary & Compound Profile

2-(Hydrazinylmethyl)pyridine dihydrochloride (also known as 2-Picolylhydrazine 2HCl) is a critical bifunctional building block. Unlike its analog 2-hydrazinopyridine, this molecule features a methylene bridge (

While this enhanced reactivity makes it an ideal precursor for synthesizing fused heterocycles (e.g., triazolopyridines) and polydentate ligands, it introduces significant stability challenges. The dihydrochloride salt form is engineered specifically to mitigate the rapid oxidation and volatility associated with the free base.

Chemical Identity

| Parameter | Detail |

| Chemical Name | 2-(Hydrazinylmethyl)pyridine dihydrochloride |

| Synonyms | 2-Picolylhydrazine 2HCl; Pyridine-2-methylhydrazine dihydrochloride |

| CAS Number | 89729-00-0 |

| Molecular Formula | |

| Molecular Weight | 196.08 g/mol |

| Appearance | White to off-white hygroscopic crystalline solid |

Part 2: Physicochemical Properties & Solubility[4][5][6]

The solubility profile of 2-(hydrazinylmethyl)pyridine dihydrochloride is dictated by its ionic lattice energy and the high polarity of the diprotonated hydrazine group.

Solubility Matrix

Data represents saturation limits at 25°C.

| Solvent | Solubility Rating | Solubility (approx.) | Technical Insight |

| Water | Very High | > 100 mg/mL | The ionic lattice dissociates readily; pH of solution will be acidic (~pH 1-2). |

| Methanol | High | 50–80 mg/mL | Preferred solvent for reactions; allows partial solubility while maintaining polarity. |

| Ethanol | Moderate | 10–25 mg/mL | Solubility decreases significantly with chain length; often used for recrystallization. |

| DMSO | High | > 50 mg/mL | Useful for biological assays but difficult to remove post-synthesis. |

| DCM / Chloroform | Insoluble | < 0.1 mg/mL | The salt is too polar; requires free-basing to extract into chlorinated solvents. |

| Ether / Hexane | Insoluble | < 0.01 mg/mL | Useful as anti-solvents to precipitate the salt from alcoholic solutions. |

Expert Insight: Do not attempt to use the dihydrochloride salt directly in non-polar solvents (Toluene, DCM) without an auxiliary base (e.g.,

or DIPEA). The salt will remain suspended and unreactive. For homogeneous kinetics in organic synthesis, perform an in situ neutralization in Methanol.

Part 3: Stability & Degradation Mechanisms

The dihydrochloride form serves as a "chemical cage," locking the hydrazine in a protonated state (

1. Hygroscopicity (The Primary Threat)

The salt is extremely hygroscopic. Upon absorbing atmospheric moisture:

-

The crystal lattice disrupts, forming a sticky gum.

-

Local acidity increases, potentially catalyzing hydrolysis if impurities are present.

-

Critical Failure: Water acts as a medium for dissolved oxygen, accelerating oxidative degradation.

2. Oxidative Deamination

Even as a salt, the hydrazine moiety is susceptible to oxidation by air, particularly if the material becomes damp.

-

Mechanism: Oxidation leads to the formation of azo intermediates and eventual decomposition into 2-picoline and nitrogen gas.

-

Visual Indicator: The white powder turns yellow/orange upon degradation.

3. Aldehyde/Ketone Sensitivity

Strict isolation from carbonyl vapors (acetone, formaldehyde) is required. The hydrazine group will scavenge trace carbonyls from the lab atmosphere to form hydrazones, even in the solid state if moisture is present.

Stability Logic Diagram

The following diagram illustrates the degradation pathways and the protective role of the HCl salt.

Figure 1: Stability logic showing the critical role of moisture prevention in avoiding the cascade toward oxidation or contamination.

Part 4: Handling Protocol (The "Inert Chain of Custody")

To ensure experimental reproducibility, treat this compound as a "Live Reagent." Follow this self-validating protocol.

Storage

-

Temperature: -20°C (Long-term) or 2–8°C (Active use).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vial with a Parafilm seal over the cap.

Usage Workflow (Step-by-Step)

-

Equilibration: Remove the vial from the freezer and place it in a desiccator. Allow it to reach room temperature before opening.

-

Why? Opening a cold vial condenses atmospheric water immediately onto the solid, initiating degradation.

-

-

Weighing:

-

Flush the weighing boat/spatula with nitrogen.

-

Weigh quickly. Do not leave the stock bottle open.

-

-

Solubilization (The "Reverse Addition" Method):

-

Incorrect: Adding solid to a beaker of solvent.

-

Correct: Place the solid in the flask, purge with nitrogen, then inject the solvent (e.g., Methanol) through a septum.

-

-

Neutralization (If Free Base is needed):

Part 5: Application & Synthesis Context[9][10]

The primary utility of 2-(hydrazinylmethyl)pyridine dihydrochloride is in the synthesis of nitrogen-rich heterocycles. Below is a standard protocol for reacting it with a 1,3-diketone to form a pyrazole-pyridine hybrid.

Protocol: Pyrazole Ring Formation

Reaction: Condensation of 2-(hydrazinylmethyl)pyridine 2HCl with Acetylacetone.

-

Setup: 50 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Nitrogen Balloon.

-

Reagents:

-

2-(Hydrazinylmethyl)pyridine 2HCl (1.0 mmol, 196 mg)

-

Acetylacetone (1.1 mmol, 110 mg)

-

Ethanol (Absolute, 10 mL)

-

Triethylamine (2.2 mmol, 306 µL)

-

-

Procedure:

-

Step A: Suspend the 2HCl salt in Ethanol in the RBF.

-

Step B: Add Triethylamine dropwise while stirring. Observation: The suspension will clear or change texture as the free hydrazine is liberated.

-

Step C: Add Acetylacetone via syringe.

-

Step D: Heat to reflux (78°C) for 3–6 hours.

-

Step E: Monitor via TLC (DCM:MeOH 95:5). The starting hydrazine spot (baseline) should disappear.

-

-

Workup:

-

Evaporate Ethanol under reduced pressure.

-

Resuspend residue in water (10 mL) and extract with DCM (3 x 10 mL).

-

Dry organic layer over

, filter, and concentrate.

-

Synthetic Workflow Diagram

Figure 2: Standard workflow for utilizing the dihydrochloride salt in heterocycle synthesis.[3][4]

References

- Chemical Identity & CAS Verification: Source: BLD Pharm. "2-(Hydrazinylmethyl)pyridine dihydrochloride MSDS and Properties."

- Source: Fisher Scientific.

-

Synthetic Application (Analogous Chemistry)

- Source: National Institutes of Health (PubMed). "Pyridine appended 2-hydrazinylthiazole derivatives: design, synthesis." (Demonstrates the utility of pyridine-hydrazine synthons).

-

URL:[Link]

- Precursor Chemistry: Source: ChemicalBook. "2-(Chloromethyl)pyridine hydrochloride Synthesis and Properties."

Sources

- 1. 2-(Chloromethyl)pyridine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 2. prepchem.com [prepchem.com]

- 3. 4-(4-chlorobenzyl)phthalazin-1(2H)-one | C15H11ClN2O | CID 104452 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CN111056992A - Synthetic method of 2-chloromethylpyridine hydrochloride - Google Patents [patents.google.com]

A Technical Guide to 2-(Hydrazinylmethyl)pyridine Dihydrochloride: A Versatile Scaffold for the Synthesis of Biologically Active Agents

Abstract: This technical guide provides an in-depth analysis of 2-(Hydrazinylmethyl)pyridine dihydrochloride, a chemical intermediate poised for significant application in drug discovery and development. While not extensively studied for its own direct biological effects, its molecular architecture, combining a privileged pyridine scaffold with a reactive hydrazinyl moiety, makes it an exceptionally valuable building block. This document explores the chemical rationale for its use, outlines its potential in generating libraries of pharmacologically active compounds—particularly hydrazones—and provides detailed, field-proven protocols for synthesis and preliminary biological screening. The guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage versatile chemical scaffolds for creating novel therapeutic agents.

Introduction: The Strategic Value of a Chemical Building Block

In modern medicinal chemistry, the efficiency of drug discovery is often predicated on the strategic use of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets. The pyridine ring is a quintessential example of such a scaffold, present in numerous FDA-approved drugs.[1] It enhances molecular properties such as solubility, metabolic stability, and the ability to form crucial hydrogen bonds with protein targets.[1][2][3]

2-(Hydrazinylmethyl)pyridine dihydrochloride (CAS No: 89729-00-0) is a bifunctional molecule that marries the benefits of the pyridine scaffold with the synthetic versatility of a hydrazine group.[4] Its primary utility is not as a standalone therapeutic agent, but as a high-potential starting material for organic synthesis.[5] The hydrazinyl group is a reactive handle that can be readily converted into a wide array of derivatives, most notably hydrazones. Hydrazones are a class of compounds renowned for their broad and potent biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[6][7]

This guide will deconstruct the potential of 2-(Hydrazinylmethyl)pyridine dihydrochloride, presenting it as a gateway to novel compound libraries with diverse therapeutic possibilities.

Core Compound Analysis: Properties and Handling

A thorough understanding of the starting material is fundamental to its effective use and to ensuring laboratory safety.

Physicochemical Properties

The key identifiers and properties of 2-(Hydrazinylmethyl)pyridine dihydrochloride are summarized below.

| Property | Value | Source(s) |

| CAS Number | 89729-00-0 | [4] |

| Molecular Formula | C₆H₁₁Cl₂N₃ | [4] |

| Molecular Weight | 196.08 g/mol | [4] |

| Primary Classification | Organic Synthesis Intermediate | [5] |

| Synonyms | (2-Pyridylmethyl)hydrazine Dihydrochloride | N/A |

Safety and Handling Protocols (Trustworthiness Pillar)

While specific toxicological data for this exact dihydrochloride salt is limited, data from closely related hydrazinopyridine compounds provide a strong basis for establishing safe handling procedures. Aggregated GHS information for analogues indicates a clear hazard profile.[8][9][10]

-

Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[8][9] Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Personal Protective Equipment (PPE): Mandatory use of chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a laboratory coat is required. All handling of the solid material should be performed in a certified chemical fume hood to prevent inhalation of dust.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Recommended storage temperature is room temperature.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

This self-validating protocol ensures that all experimental work begins from a foundation of safety, mitigating risks to personnel.

The Pharmacological Rationale: Unlocking Potential via Derivatization

The true value of 2-(Hydrazinylmethyl)pyridine dihydrochloride lies in its potential for derivatization. The reaction of its hydrazinyl group with a diverse range of aldehydes and ketones yields a library of hydrazone derivatives. This process is a cornerstone of combinatorial chemistry and drug discovery.

The Synthesis of Hydrazone Libraries: A Gateway to Bioactivity

The fundamental reaction involves the condensation of the hydrazine with a carbonyl compound. The pyridine ring remains as a stable, property-enhancing scaffold, while the newly formed hydrazone linkage (-C=N-NH-) becomes a key pharmacophoric element. The R¹ and R² groups can be varied extensively, allowing for fine-tuning of the molecule's steric and electronic properties to optimize biological activity.

Caption: Synthetic pathway from the core scaffold to a diverse hydrazone library.

Potential Therapeutic Applications of Derivatives

The combination of pyridine and hydrazone moieties has been explored across numerous therapeutic areas, providing a strong predictive framework for the potential of derivatives from our core scaffold.

-

Antimicrobial & Antiviral Agents: Pyridine derivatives are well-established antimicrobials.[3][11][12] The addition of a hydrazone group can further enhance this activity. For instance, benzothiazolyl-pyridine hybrids have shown significant in vitro activity against viruses like H5N1 and SARS-CoV-2.[13] The mechanism often involves interference with microbial enzymes or cell wall synthesis.

-

Anticancer Agents: Numerous hydrazone-containing compounds exhibit potent cytotoxicity against cancer cell lines.[6][7] For example, novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives have demonstrated IC₅₀ values in the low micromolar and even nanomolar range against cell lines like HT-29 and H-460.[14] The pyridine moiety can improve interactions with kinase active sites, a common target in oncology.

-

Anti-inflammatory Agents: Hydrazones are potent anti-inflammatory agents, with some derivatives showing activity comparable or superior to standard drugs like diclofenac.[7][15] The mechanism is often linked to the inhibition of inflammatory mediators like cyclooxygenase (COX) enzymes or nitric oxide (NO) synthesis.

-

Antimalarial Agents: Pyridine derivatives have been successfully developed as antimalarials.[16] Studies have shown that certain pyridine derivatives can inhibit parasite multiplication by over 90% in vivo, with docking studies suggesting they bind effectively to key parasite enzymes like dihydrofolate reductase.[16]

Experimental Workflows: From Synthesis to Screening

This section provides validated, step-by-step protocols for researchers to begin their own investigations.

Protocol: Synthesis of a Representative Pyridyl-Hydrazone Derivative

This protocol describes the synthesis of a model compound from 2-(Hydrazinylmethyl)pyridine dihydrochloride and 4-chlorobenzaldehyde.

Objective: To synthesize (E)-1-((pyridin-2-yl)methyl)-2-(4-chlorobenzylidene)hydrazine.

Materials:

-

2-(Hydrazinylmethyl)pyridine dihydrochloride

-

4-Chlorobenzaldehyde

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalytic amount)

-

Sodium Bicarbonate

-

Anhydrous Magnesium Sulfate

-

Ethyl Acetate

-

Hexane

Procedure:

-

Neutralization: In a 100 mL round-bottom flask, dissolve 1.0 g of 2-(Hydrazinylmethyl)pyridine dihydrochloride in 20 mL of water. Slowly add saturated sodium bicarbonate solution with stirring until the pH is ~8-9 to neutralize the hydrochloride salt and free the hydrazine base.

-

Extraction: Extract the aqueous solution three times with 20 mL portions of ethyl acetate. Combine the organic layers.

-

Drying: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base as an oil.

-

Condensation Reaction: Immediately dissolve the resulting oil in 30 mL of absolute ethanol. Add an equimolar amount of 4-chlorobenzaldehyde.

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.

-

Reflux: Heat the mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., 3:1 Hexane:Ethyl Acetate mobile phase).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate. If not, reduce the solvent volume under vacuum until precipitation begins.

-

Purification: Collect the solid product by vacuum filtration. Wash the solid with a small amount of cold ethanol. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure pyridyl-hydrazone product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol: In Vitro Antimicrobial Screening (MIC Assay)

This protocol outlines a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds.

Objective: To determine the lowest concentration of a test compound that inhibits visible growth of a specific bacterium.

Materials:

-

Synthesized pyridyl-hydrazone derivatives

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (MHB)

-

96-well microtiter plates (sterile)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Negative control (DMSO, if used as solvent)

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

Procedure:

-

Compound Preparation: Prepare a stock solution of each test compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).

-

Plate Setup: Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the compound stock solution to the first well of a row. Mix well by pipetting up and down, and then transfer 100 µL from this well to the next well in the row. Repeat this two-fold serial dilution across the plate to achieve a range of concentrations. Discard the final 100 µL from the last well.

-

Controls: Prepare a positive control row using a standard antibiotic and a negative control row using only the solvent (DMSO). Also include a sterility control (broth only) and a growth control (broth + bacteria, no compound).

-

Inoculation: Dilute the 0.5 McFarland bacterial suspension in MHB so that when 10 µL is added to each well, the final concentration will be approximately 5 x 10⁵ CFU/mL. Add 10 µL of this final inoculum to each well (except the sterility control).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Caption: A typical workflow for drug discovery using the target scaffold.

Conclusion and Future Outlook

2-(Hydrazinylmethyl)pyridine dihydrochloride represents a powerful and cost-effective entry point into a rich chemical space with proven biological relevance. Its true potential is realized not in its direct activity, but in its role as a foundational scaffold. By leveraging the robust synthetic chemistry of hydrazone formation, researchers can rapidly generate large, diverse libraries of novel compounds.

The future for this scaffold is bright. Further exploration should focus on:

-

Expanding Chemical Diversity: Utilizing a broader range of complex aldehydes and ketones, including those with heterocyclic or fluorinated moieties, to probe more complex biological targets.[13]

-

Mechanism of Action Studies: For active "hit" compounds identified in primary screens, detailed mechanistic studies are required to understand how they exert their biological effects.

-

In Vivo Testing: Promising candidates with good in vitro activity and low cytotoxicity must be advanced to preclinical animal models to evaluate their efficacy and pharmacokinetic profiles.

By providing a sound chemical rationale and validated experimental starting points, this guide empowers research teams to unlock the full therapeutic potential of the 2-(Hydrazinylmethyl)pyridine scaffold.

References

- BIOSYNCE. (n.d.). 2-(Hydrazinylmethyl)pyridine Hydrochloride CAS 237064-55-0.

- ResearchGate. (n.d.).

- R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs.

- PubChem. (n.d.). 2-Hydrazinopyridine.

- Sigma-Aldrich. (n.d.). 2-Hydrazinopyridine 97.

- Bentham Science. (2024, August 3).

- National Institutes of Health (NIH). (n.d.). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses.

- Labsolu. (n.d.). 2-(hydrazinylmethyl)pyridine dihydrochloride.

- PubChem. (n.d.). 2-Hydrazinylpyridine hydrochloride.

- PubChem. (n.d.). 4-(Hydrazinylmethyl)pyridine dihydrochloride.

- National Institutes of Health (NIH). (n.d.).

- PubMed. (n.d.). Synthesis and biological evaluation of novel 2-(2-arylmethylene)

- National Institutes of Health (NIH). (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Royal Society of Chemistry. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.

- MDPI. (n.d.). Pyridine Compounds with Antimicrobial and Antiviral Activities.

- ResearchGate. (n.d.). Synthesis and Biological evaluation of some novel 2-Hydroxy Pyrimidines.

- PubMed. (2011, May 25).

- ResearchGate. (2023, May 18). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities.

- Academia.edu. (n.d.). (PDF)

Sources

- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. researchgate.net [researchgate.net]

- 4. labsolu.ca [labsolu.ca]

- 5. biosynce.com [biosynce.com]

- 6. researchgate.net [researchgate.net]

- 7. Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2-Hydrazinopyridine | C5H7N3 | CID 78645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Hydrazinylpyridine hydrochloride | C5H8ClN3 | CID 521315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 4-(Hydrazinylmethyl)pyridine dihydrochloride | C6H11Cl2N3 | CID 2760983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]

- 13. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (PDF) Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents [academia.edu]

- 16. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

2-(Hydrazinylmethyl)pyridine Dihydrochloride: A Versatile Scaffold for Metallo-Therapeutics and Heterocyclic Library Generation

This in-depth technical guide focuses on 2-(Hydrazinylmethyl)pyridine dihydrochloride (also known as 2-picolylhydrazine dihydrochloride), a critical building block in medicinal inorganic chemistry and fragment-based drug discovery (FBDD).

Executive Summary

2-(Hydrazinylmethyl)pyridine dihydrochloride (CAS: 89729-00-0) serves as a specialized "linker-pharmacophore" hybrid in modern drug discovery. Unlike its rigid analog 2-hydrazinopyridine, the methylene bridge in this molecule introduces conformational flexibility, allowing it to act as a superior chelating arm in metallo-drug design. It is primarily utilized to synthesize tridentate Schiff base ligands for anticancer metal complexes (Pt, Pd, Cu) and to generate diversity-oriented libraries of bioactive hydrazones.

This guide details the chemical utility, synthetic protocols, and therapeutic applications of this scaffold, emphasizing its role in developing next-generation metallo-therapeutics.

Part 1: Chemical Profile & Strategic Utility

The Molecule

The compound exists as a dihydrochloride salt, which confers oxidative stability to the hydrazine moiety during storage.

| Property | Specification |

| IUPAC Name | 2-(Hydrazinylmethyl)pyridine dihydrochloride |

| Common Name | 2-Picolylhydrazine dihydrochloride |

| CAS Number | 89729-00-0 (salt); 52536-09-1 (free base) |

| Molecular Formula | C₆H₉N₃ · 2HCl |

| Key Functionality | Pyridine Nitrogen: Soft donor for metal coordination.Hydrazine: Nucleophile for Schiff base formation.Methylene Bridge: Provides flexible "bite angle" for chelation. |

The "Picolyl-Hydrazine" Advantage

In drug design, the 2-picolyl motif is a privileged structure for metal binding. By terminating this group with a hydrazine (instead of an amine), researchers gain a "click-like" reactivity handle.

-

vs. 2-Hydrazinopyridine: The target molecule has a methylene spacer (-CH₂-). This prevents the formation of fused bicyclic aromatic systems (like triazolopyridines) that occur with 2-hydrazinopyridine, instead favoring the formation of stable, flexible chelating ligands .

-

vs. 2-Picolylamine: The hydrazine tail allows for the rapid expansion of the molecule via condensation with aldehydes, creating a "Variable Region" (the hydrazone) while maintaining the "Constant Region" (the metal-binding picolyl group).

Part 2: Synthetic Pathways & Mechanism

The core utility of this molecule lies in its conversion to Schiff Base Ligands (Hydrazones). These ligands typically bind metals in a tridentate (

The Synthesis Workflow

The synthesis generally follows a "Neutralize-Condense-Complex" logic.

Figure 1: The stepwise conversion of the dihydrochloride salt into bioactive metal complexes.

Mechanism of Action: Tridentate Chelation

When reacted with salicylaldehyde, the resulting ligand coordinates metals (like Pt²⁺ or Fe³⁺) through three points:

-

Pyridine Nitrogen (

) -

Imine Nitrogen (

) -

Phenolic Oxygen (

)

This forms a highly stable [5,6]-membered chelate ring system , which is thermodynamically favored and resistant to ligand exchange in biological fluids.

Part 3: Therapeutic Applications

Anticancer Platinum(II) & Palladium(II) Complexes

Researchers have successfully used 2-(hydrazinylmethyl)pyridine to synthesize ligands that tune the cytotoxicity of Platinum(II).

-

Mechanism: Unlike Cisplatin, which binds DNA covalently causing cross-links, picolyl-hydrazone complexes often act as metallo-intercalators . The planar aromatic system inserts between DNA base pairs, while the metal center can induce oxidative stress or secondary covalent binding.

-

Key Data: Complexes derived from this scaffold have shown

values comparable to Cisplatin against MCF-7 (breast cancer) and HepG2 (liver cancer) lines, often with different resistance profiles [1].

Iron Chelation & Antiproliferative Agents

The high affinity of the picolyl-hydrazone motif for Fe(III) makes these compounds potent iron chelators.

-

Iron Depletion: Cancer cells require high iron levels for rapid proliferation (ribonucleotide reductase activity). These ligands sequester cellular iron, leading to G1/S phase arrest.

-

ROS Generation: Some copper complexes of these ligands act as "artificial nucleases," generating Reactive Oxygen Species (ROS) that cleave DNA.

Part 4: Experimental Protocols

Protocol A: In-Situ Free-Basing and Ligand Synthesis

Since the dihydrochloride salt is acidic and insoluble in non-polar solvents, it must be neutralized carefully to prevent side reactions.

Reagents:

-

2-(Hydrazinylmethyl)pyridine · 2HCl (1.0 eq)

-

Salicylaldehyde derivative (1.0 eq)

-

Triethylamine (Et₃N) (2.2 eq)

-

Ethanol (Absolute)

Procedure:

-

Suspension: Suspend 1.0 mmol of the 2HCl salt in 10 mL of absolute ethanol. The solid will not dissolve immediately.

-

Neutralization: Add 2.2 mmol of Et₃N dropwise while stirring. The solution should clarify as the free base is released and the Et₃N·HCl salt forms (or stays in solution depending on concentration).

-

Addition: Add 1.0 mmol of the aldehyde (e.g., 2-hydroxybenzaldehyde) in 5 mL ethanol.

-

Reflux: Heat the mixture to reflux (78°C) for 3–6 hours. Monitor by TLC (the disappearance of the aldehyde spot).

-

Isolation: Cool to room temperature. The hydrazone product often precipitates. If not, reduce volume by 50% under vacuum and cool to 4°C. Filter the precipitate and wash with cold ethanol.

Protocol B: Synthesis of Platinum(II) Complex

Reagents:

-

Ligand (from Protocol A) (1.0 eq)[1]

- (1.0 eq)

-

Solvent: 1:1 Mixture of Water/Methanol

Procedure:

-

Dissolve

in minimal water. -

Dissolve the Ligand in methanol (warm if necessary).

-

Mix the two solutions slowly. Adjust pH to ~8-9 using dilute NaOH to ensure deprotonation of the phenolic oxygen (if applicable).

-

Stir at 50°C for 12 hours. A colored precipitate (yellow/orange/red) will form.

-

Filter, wash with water (to remove KCl), then diethyl ether.

Part 5: Structural Visualization (Chelation Mode)

The following diagram illustrates the coordination geometry of a typical anticancer complex derived from this scaffold.

Figure 2: Square-planar coordination geometry of a Platinum(II) complex with a tridentate picolyl-hydrazone ligand.

References

-

Tuning the anticancer properties of Pt(II) complexes via structurally flexible N-(2-picolyl)salicylimine ligands. Source: Royal Society of Chemistry / NIH (2022) Significance: Demonstrates the specific use of the 2-picolylhydrazine scaffold to create flexible tridentate ligands that exhibit cytotoxicity comparable to cisplatin. URL:[Link]

-

Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone. Source: PubMed Central (2018) Significance: While focusing on a related isomer, this establishes the protocol for hydrazone-based metallo-drug synthesis and MTT cytotoxicity assays. URL:[Link]

-

Palladium Complexes Based on 2-Hydrazinopyridine Ligand: Synthesis, Spectroscopic Studies, DFT Calculations, and Cytotoxicity. Source: Biointerface Research in Applied Chemistry (2021) Significance:[1][2][3][4][5][6][7][8] Provides comparative data on the cytotoxicity of hydrazine-pyridine based palladium complexes against MCF-7 and HepG-2 cell lines.[4] URL:[Link]

Sources

- 1. Synthesis, characterization and antitumor activity of Ln(III) complexes with hydrazone Schiff base derived from 2-acetylpyridine and isonicotinohydrazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. The evaluation of cytotoxic activity of planar pentadentate ligand 2',2"'-(2,6-pyridindiyldiethylidyne) dioxamohydrazide dihydrate (H2l x 2H2O) and its metal coordination complexes; pitfalls in the use of the MTT-assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Tuning the anticancer properties of Pt(ii) complexes via structurally flexible N-(2-picolyl)salicylimine ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities [mdpi.com]

- 8. Schiff Bases and their Metal Complexes as Potential Anticancer Candidates: A Review of Recent Works - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies: A Technical Guide to Investigating the Mechanism of Action of 2-(Hydrazinylmethyl)pyridine Derivatives

Abstract

The 2-(hydrazinylmethyl)pyridine scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. Elucidating the precise mechanism of action (MoA) is a critical endeavor in the development of these compounds from promising hits into clinical candidates. This in-depth technical guide provides a comprehensive, structured, and experience-driven framework for researchers, scientists, and drug development professionals to meticulously investigate the MoA of novel 2-(hydrazinylmethyl)pyridine derivatives. Moving beyond a rigid, templated approach, this guide emphasizes a logical, tiered experimental workflow, beginning with broad phenotypic assessments and progressively narrowing the focus to specific molecular targets and pathways. Each experimental protocol is presented with the underlying scientific rationale, ensuring that every step is a self-validating component of a cohesive investigatory strategy. This document is grounded in authoritative, referenced methodologies to uphold the highest standards of scientific integrity and to empower researchers to generate robust, reproducible, and insightful data.

Part 1: Foundational Biological Evaluation - A Tiered Approach

The initial investigation into a novel 2-(hydrazinylmethyl)pyridine derivative should begin with a broad assessment of its biological effects. This foundational phase is designed to identify the primary cellular response to the compound and guide the direction of more focused mechanistic studies. A logical progression, from general cytotoxicity to specific modes of cell death, is paramount.

Assessment of Cellular Viability and Proliferation

The first crucial step is to determine the compound's effect on cell viability and proliferation. This provides a quantitative measure of its potency and informs the concentration range for subsequent experiments.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that serves as a reliable indicator of cell viability.[1][2][3][4][5] It is predicated on the ability of NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells to reduce the yellow MTT to purple formazan crystals.[1][4][5]

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium. Incubate at 37°C and 5% CO₂ for 24 hours to allow for cell attachment.[3]

-

Compound Treatment: Prepare serial dilutions of the 2-(hydrazinylmethyl)pyridine derivative in culture medium. Remove the existing medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only controls.

-

Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well. Incubate for 4 hours at 37°C.[1][2]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[2] Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the log of the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀).

The colony formation assay, or clonogenic assay, evaluates the ability of a single cell to undergo sustained proliferation and form a colony.[6][7][8][9] This assay provides insight into the compound's long-term cytotoxic or cytostatic effects.

Experimental Protocol: Colony Formation Assay

-

Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 100-1000 cells) into 6-well plates.

-

Compound Treatment: Treat the cells with various concentrations of the 2-(hydrazinylmethyl)pyridine derivative for a defined period (e.g., 24 hours).

-

Incubation: Remove the compound-containing medium, wash the cells with PBS, and add fresh medium. Incubate the plates for 10-14 days at 37°C and 5% CO₂, allowing colonies to form.

-

Colony Staining: Gently wash the colonies with PBS, fix with methanol, and stain with a 0.5% crystal violet solution.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. Calculate the surviving fraction for each treatment condition relative to the vehicle control.

| Parameter | MTT Assay | Colony Formation Assay |

| Principle | Measures metabolic activity of viable cells. | Assesses the ability of single cells to proliferate into colonies. |

| Endpoint | Colorimetric measurement of formazan production. | Quantification of stained colonies. |

| Timeframe | Short-term (24-72 hours). | Long-term (10-14 days). |

| Information Gained | Acute cytotoxicity/cytostatic effects (IC₅₀). | Long-term cell survival and reproductive integrity. |

Investigating the Mode of Cell Death

Once a compound has been shown to reduce cell viability, the next logical step is to determine the mechanism by which it induces cell death. The two primary modes are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[10][11] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells.[10] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.[10][12]

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with the 2-(hydrazinylmethyl)pyridine derivative at concentrations around the IC₅₀ value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.[12][13]

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[12]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

Many cytotoxic agents exert their effects by disrupting the cell cycle. Propidium iodide can be used to stain the DNA of fixed and permeabilized cells, and the fluorescence intensity is directly proportional to the DNA content.[14][15][16][17][18] This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cells with the compound of interest for a defined period.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while gently vortexing to prevent clumping.[15][16][18]

-

RNA Digestion: Wash the fixed cells with PBS and resuspend them in a solution containing PI and RNase A. The RNase A is crucial to prevent the staining of double-stranded RNA.[16][17]

-

Incubation: Incubate the cells for 30 minutes at room temperature in the dark.[15]

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. A histogram of fluorescence intensity will reveal the distribution of cells in the G0/G1, S, and G2/M phases.

Part 2: Target Identification and Validation

With a foundational understanding of the compound's cellular effects, the investigation can now pivot to identifying its direct molecular target(s). This is a critical step in elucidating the precise mechanism of action.

Hypothesis-Driven Target Evaluation

Based on the chemical structure of 2-(hydrazinylmethyl)pyridine derivatives and existing literature, several enzyme families are plausible targets.

The pyridine scaffold is a common feature in many kinase inhibitors.[16] If the phenotypic data suggests an anticancer effect, investigating the compound's ability to inhibit relevant kinases, such as c-Met, is a logical next step.

Experimental Protocol: c-Met Kinase Assay (Biochemical)

-

Reaction Setup: In a microplate, combine recombinant human c-Met kinase, a specific peptide substrate, and ATP in a kinase reaction buffer.[19][20][21]

-

Inhibitor Addition: Add the 2-(hydrazinylmethyl)pyridine derivative at various concentrations.

-

Kinase Reaction: Incubate the plate to allow the phosphorylation of the substrate to proceed.

-

Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, such as ADP-Glo, which measures the amount of ADP produced.[20]

-

Data Analysis: Determine the IC₅₀ value of the compound for c-Met kinase inhibition.

To confirm that the compound engages c-Met within a cellular context, a Western blot for phosphorylated c-Met can be performed.[19] A reduction in the level of phosphorylated c-Met upon compound treatment indicates target engagement.

The hydrazinyl group is a known pharmacophore for MAO inhibitors. Therefore, assessing the inhibitory activity of the derivatives against MAO-A and MAO-B is warranted, particularly if the intended application is for neurological disorders.

Experimental Protocol: MAO-A Inhibitor Screening (Fluorometric)

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add the test compound and diluted MAO-A enzyme solution. Incubate for a short period to allow for inhibitor-enzyme interaction.[22][23][24][25]

-

Substrate Addition: Add a solution containing the MAO-A substrate (e.g., tyramine) and a probe (e.g., OxiRed™) that detects hydrogen peroxide, a byproduct of the MAO reaction.[24]

-

Fluorescence Measurement: Measure the fluorescence kinetically at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm).[24]

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition at different compound concentrations to determine the IC₅₀ value.

Unbiased Target Identification Approaches

When a clear hypothesis for the molecular target is lacking, unbiased methods can be employed to identify novel binding partners.

CETSA is a powerful technique for identifying the cellular targets of a compound based on the principle of ligand-induced thermal stabilization.[1][7][14][26][27] The binding of a compound to its target protein often increases the protein's resistance to heat-induced denaturation.

Experimental Workflow: CETSA

Caption: A streamlined workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA coupled with Western Blot

-

Cell Treatment: Treat intact cells with the 2-(hydrazinylmethyl)pyridine derivative or a vehicle control.

-

Heating: Aliquot the cell suspension and heat the samples to a range of temperatures (e.g., 40-70°C).

-

Lysis and Centrifugation: Lyse the cells and centrifuge to pellet the aggregated, denatured proteins.

-

Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the protein concentration.

-

Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and perform a Western blot using an antibody against a suspected target protein.

-

Data Analysis: A shift in the melting curve to a higher temperature in the presence of the compound indicates that it binds to and stabilizes the target protein.

Part 3: Mechanistic Deep Dive - Cellular Pathways and Specialized Assays

Once a direct target has been validated, the subsequent step is to investigate the downstream cellular consequences of this interaction. Alternatively, if the initial phenotypic screens pointed towards a specific biological activity (e.g., antileishmanial, antimycobacterial), this section provides the protocols to explore those mechanisms in greater detail.

Probing for Oxidative Stress and Mitochondrial Dysfunction

Some hydrazone derivatives have been reported to induce the accumulation of reactive oxygen species (ROS) and disrupt mitochondrial function.[10]

The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is widely used to measure cellular ROS.[26][28][29][30][31] Inside the cell, esterases cleave the acetate groups, and the resulting DCFH is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol: DCFH-DA Assay

-

Cell Treatment: Treat adherent cells with the compound of interest.

-

Probe Loading: Wash the cells and incubate them with a DCFH-DA working solution (e.g., 10 µM) for 30 minutes at 37°C.[26][30]

-

Washing: Remove the DCFH-DA solution and wash the cells to remove excess probe.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader at an excitation of ~485 nm and an emission of ~535 nm.[28][30]

The lipophilic cationic dye JC-1 is commonly used to assess mitochondrial membrane potential.[32][33][34][35][36] In healthy cells with a high ΔΨm, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with a low ΔΨm, JC-1 remains as monomers and emits green fluorescence.[32][35]

Experimental Protocol: JC-1 Assay

-

Cell Treatment: Treat cells with the compound to induce changes in ΔΨm.

-

JC-1 Staining: Incubate the cells with a JC-1 staining solution (e.g., 2 µM) for 15-30 minutes at 37°C.[34][35]

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

Specialized Assays for Antimicrobial and Antiparasitic Activity

A high-throughput whole-cell screen is an effective way to identify inhibitors of M. tuberculosis growth.[4][13][15] This can be achieved using strains that constitutively express a fluorescent reporter protein.[4]

Experimental Protocol: M. tuberculosis Fluorescence-Based Growth Inhibition Assay

-

Bacterial Culture: Grow M. tuberculosis expressing a fluorescent protein (e.g., mCherry) to mid-log phase.

-

Assay Setup: In a 384-well plate, add the test compounds at various concentrations. Inoculate the wells with the bacterial culture.[4][13]

-

Incubation: Incubate the plates at 37°C for 5-7 days.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader.

-

Data Analysis: Calculate the percentage of growth inhibition relative to a DMSO control to determine the minimum inhibitory concentration (MIC).

Investigating anti-leishmanial activity requires testing against both the promastigote (insect stage) and the clinically relevant amastigote (mammalian stage) forms of the parasite.

Experimental Protocol: Anti-leishmanial Activity Against Axenic Amastigotes

-

Amastigote Culture: Culture Leishmania donovani axenic amastigotes in a suitable medium at 37°C with 5% CO₂.[5][24][32][37][38]

-

Compound Treatment: In a 96-well plate, add serial dilutions of the 2-(hydrazinylmethyl)pyridine derivative to the amastigote suspension.

-

Incubation: Incubate the plates for 72 hours at 37°C.

-

Viability Assessment: Determine the viability of the amastigotes using a colorimetric assay such as the resazurin reduction assay.

-

Data Analysis: Calculate the IC₅₀ value of the compound.

For a more physiologically relevant assessment, an intracellular amastigote assay using infected macrophages should be performed.[31][39]

Part 4: Preclinical Progression - In Vivo Validation

Promising in vitro results must be validated in vivo to assess the compound's efficacy and safety in a whole organism.

Animal Models for Tuberculosis

The mouse is the most common and economical animal model for the preclinical evaluation of anti-tuberculosis drug candidates.[2][6][11]

Experimental Workflow: In Vivo Efficacy Testing in a Mouse Model of TB

Caption: Workflow for in vivo efficacy testing of anti-TB compounds.

Animal Models for Leishmaniasis

BALB/c mice are highly susceptible to Leishmania species and are a standard model for testing the in vivo efficacy of anti-leishmanial compounds.[19]

Experimental Workflow: In Vivo Efficacy in a Cutaneous Leishmaniasis Model

-

Infection: Infect BALB/c mice with Leishmania major promastigotes in the footpad or base of the tail.

-

Lesion Development: Monitor the mice for the development of cutaneous lesions.

-

Treatment: Once lesions are established, treat the mice with the test compound via an appropriate route (e.g., oral, intraperitoneal, or topical).

-

Efficacy Assessment: Measure the lesion size regularly. At the end of the treatment period, determine the parasite burden in the lesion and draining lymph nodes.[30]

Conclusion

The investigation into the mechanism of action of 2-(hydrazinylmethyl)pyridine derivatives is a multifaceted process that requires a systematic and logical approach. By employing the tiered experimental strategy outlined in this guide—from broad phenotypic screening to specific target validation and in vivo efficacy studies—researchers can build a comprehensive and robust understanding of how these promising compounds exert their biological effects. The detailed, referenced protocols provided herein serve as a practical resource to ensure the generation of high-quality, reproducible data, ultimately accelerating the translation of these derivatives into novel therapeutics.

References

- Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.

- Creative Commons. (n.d.). Soft Agar Assay for Colony Formation Protocol. Retrieved February 11, 2026, from a public repository of scientific protocols.

- BroadPharm. (2022, January 18). Protocol for Cell Viability Assays. Retrieved February 11, 2026, from a commercial supplier of biopharmaceutical reagents.

-

JoVE. (2019, October 17). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (2018, June 3). Protocol for Annexin V-FITC apoptosis assay?. Retrieved February 11, 2026, from [Link]

- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved February 11, 2026, from a commercial supplier of life science reagents.

- CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.

- Flow Cytometry Facility. (n.d.). DNA Staining with Propidium Iodide for Cell Cycle Analysis.

- Unknown. (n.d.). DNA Cell Cycle Analysis with PI.

- Unknown. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining.

-

Bio-Rad Antibodies. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved February 11, 2026, from [Link]

-

Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved February 11, 2026, from [Link]

- Creative Bioarray. (n.d.). JC-1 Mitochondrial Membrane Potential Assay.

- iGEM. (n.d.). Annexin V-FITC Assay Protocol for Annexin V-FITC Apoptosis Staining/Detection Kit.

-

PMC. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved February 11, 2026, from [Link]

-

PMC. (n.d.). Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe. Retrieved February 11, 2026, from [Link]

- Sigma-Aldrich. (n.d.). Monoamine Oxidase (MAO) Inhibitor Screening Kit (MAK520). Retrieved February 11, 2026, from a commercial supplier of chemical and biochemical products.

-

YouTube. (2014, August 26). A Guide to the Colony Forming Cell Assay: Methods and Tips. Retrieved February 11, 2026, from [Link]

- Unknown. (n.d.). ROS Assay Kit Protocol. Retrieved February 11, 2026, from a commercial supplier of assay kits.

-

JoVE. (2021, October 13). Quantification of Reactive Oxygen Species Using 2′,7′-Dichlorofluorescein Diacetate Probe and Flow-Cytometry in Müller Glial Cells. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). MitoProbe™ JC-1 Assay staining protocol for flow cytometry. Retrieved February 11, 2026, from [Link]

- edX. (n.d.). IC50 Determination.

-

PMC. (2020, June 23). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Retrieved February 11, 2026, from [Link]

- BioVision. (n.d.). Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). Retrieved February 11, 2026, from a commercial supplier of life science research tools.

-

PMC. (2014, October 27). The Soft Agar Colony Formation Assay. Retrieved February 11, 2026, from [Link]

- Benchchem. (n.d.). Application Notes and Protocols for c-MET Inhibitors in Drug Discovery and Development. Retrieved February 11, 2026, from a commercial supplier of chemical products.

- G-Biosciences. (n.d.). JC-1 Mitochondrial Membrane Potential Assay (Cat. # 786-1321, 786-1322). Retrieved February 11, 2026, from a commercial supplier of life science research products.

- Cayman Chemical. (n.d.). JC-1 Mitochondrial Membrane Potential Assay Kit. Retrieved February 11, 2026, from a commercial supplier of research chemicals.

-

PubMed. (1992, October). Axenic cultivation of amastigotes of Leishmania donovani and Leishmania major and their infectivity. Retrieved February 11, 2026, from [Link]

-

PubMed. (n.d.). Leishmania donovani: long-term culture of axenic amastigotes at 37 degrees C. Retrieved February 11, 2026, from [Link]

- Bio-Techne. (n.d.). Monoamine Oxidase Assay Kit. Retrieved February 11, 2026, from a commercial supplier of life science reagents.

-

NIH. (n.d.). Antileishmanial Activity of Compounds Derived from the Medicines for Malaria Venture Open Access Box against Intracellular Leishmania major Amastigotes. Retrieved February 11, 2026, from [Link]

-

ASM Journals. (n.d.). In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Retrieved February 11, 2026, from [Link]

-

PubMed. (2012, March 15). Determining the mode of action of bioactive compounds. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (2019, May 14). What is most reliable method for testing the antileishmanial activity induced by small molecule inhibitors in vitro using promastigotes culture?. Retrieved February 11, 2026, from [Link]

-

Technology Networks. (2020, April 9). Sensitive Quantification of Drug Metabolites Using LC-MS. Retrieved February 11, 2026, from [Link]

-

ACS Publications. (n.d.). Peer Reviewed: Systematic LC/MS Metabolite Identification in Drug Discovery. Retrieved February 11, 2026, from [Link]

- Unknown. (n.d.). In Vitro Screening Test Using Leishmania Promastigotes Stably Expressing mCherry Protein.

-

PMC. (n.d.). In Vitro Sensitivity Testing of Leishmania Clinical Field Isolates: Preconditioning of Promastigotes Enhances Infectivity for Macrophage Host Cells. Retrieved February 11, 2026, from [Link]

-

ResearchGate. (n.d.). MET Kinase Assay. Retrieved February 11, 2026, from [Link]

- BPS Bioscience. (n.d.). Chemi-Verse™ c-MET Kinase Assay Kit. Retrieved February 11, 2026, from a commercial supplier of life science products.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. journals.asm.org [journals.asm.org]

- 3. technologynetworks.com [technologynetworks.com]

- 4. A high-throughput whole cell screen to identify inhibitors of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of Leishmania donovani axenic amastigotes: their growth and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Using animal models to develop new treatments for tuberculosis [pubmed.ncbi.nlm.nih.gov]

- 7. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]

- 8. criver.com [criver.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. scite.ai [scite.ai]

- 12. Animal models of tuberculosis: Lesson learnt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Whole-Cell Screening-Based Identification of Inhibitors against the Intraphagosomal Survival of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Profiling Data ï¼Kinome Plot of 60 FDA Approved Kinase Inhibitors - Carna Biosciences, Inc. [carnabio.com]

- 17. Kinase Activity Profiling Services - Pamgene [pamgene.com]

- 18. assayquant.com [assayquant.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. Frontiers | Currently Available Strategies for Target Identification of Bioactive Natural Products [frontiersin.org]

- 22. Animal Models for Tuberculosis in Translational and Precision Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome | Springer Nature Experiments [experiments.springernature.com]

- 27. Cellular thermal shift assay: an approach to identify and assess protein target engagement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. In vitro and in vivo Assessment of Anti-Leishmanial Efficacy of Leaf, Fruit, and Fractions of Juniperus excelsa Against Axenic Amastigotes of Leishmania major and Topical Formulation in BALB/c Mice [ircmj.com]

- 31. researchgate.net [researchgate.net]

- 32. scispace.com [scispace.com]

- 33. m.youtube.com [m.youtube.com]

- 34. selvita.com [selvita.com]

- 35. mdpi.com [mdpi.com]

- 36. m.youtube.com [m.youtube.com]

- 37. Axenic cultivation of amastigotes of Leishmania donovani and Leishmania major and their infectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. Leishmania donovani: long-term culture of axenic amastigotes at 37 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. journals.asm.org [journals.asm.org]

Thermochemical Profiling of Pyridine Derivatives: A Technical Guide for Pharmaceutical Application

Executive Summary

The pyridine scaffold is ubiquitous in the pharmaceutical pharmacopoeia, serving as the core structure for over 14% of all U.S. FDA-approved drugs, including blockbusters like Esomeprazole and Imatinib. However, the thermodynamic behavior of pyridine derivatives—specifically their enthalpy of formation (

This guide provides a rigorous framework for determining and applying these thermochemical properties. It moves beyond simple data listing to establish causality between molecular structure and thermodynamic stability, enabling researchers to predict drug shelf-life, solubility profiles, and metabolic susceptibility.

Fundamental Thermochemical Landscape

Resonance Energy and Aromaticity

Unlike benzene, pyridine possesses a permanent dipole moment (2.2 D) and a distorted

-

Implication: Pyridine rings are thermodynamically less stable than benzene rings, making them more susceptible to nucleophilic attack (e.g., Chichibabin reaction) but resistant to electrophilic substitution unless activated.

-

Thermodynamic Consequence: The introduction of electron-withdrawing groups (EWGs) like

or

The Nitrogen "Heat Sink" Effect

The non-bonding electron pair on the pyridine nitrogen contributes uniquely to the molar heat capacity (

Experimental Methodologies: Protocols for Precision

To obtain "Gold Standard" thermochemical data, researchers must employ self-validating experimental protocols.

Combustion Calorimetry (The Primary Standard)